molecular formula C9H7N3 B1406821 7-Methylimidazo[1,2-a]pyridine-8-carbonitrile CAS No. 1352888-45-9

7-Methylimidazo[1,2-a]pyridine-8-carbonitrile

Cat. No.: B1406821
CAS No.: 1352888-45-9
M. Wt: 157.17 g/mol
InChI Key: AIDYYUVRNVVYJF-UHFFFAOYSA-N
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Description

7-Methylimidazo[1,2-a]pyridine-8-carbonitrile is a compound that belongs to the class of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . They are considered as privileged structures because of their occurrence in many natural products .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The synthetic pathways of imidazo[1,2-a]pyridines are assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions . A recent review has summarized the recent advances in the synthesis of imidazo[1,2-a]pyridines from 2016 to 2021 from various substrates .


Molecular Structure Analysis

The molecular formula of this compound is C9H7N3O . The average mass is 173.171 Da and the monoisotopic mass is 173.058914 Da .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines are synthesized through various reactions including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions . The initial imine formation is considered the slowest step, followed by iodine catalyzed tautomerization, intramolecular cyclization, and oxidative aromatization .

Scientific Research Applications

Synthesis and Chemical Properties

  • Aqueous Synthesis of Methylimidazo[1,2-a]pyridines : A study reported the water-mediated synthesis of methylimidazo[1,2-a]pyridines without using any catalysts. This method also produced good yields of imidazo[1,2-a]pyrazine and imidazo[2,1-a]isoquinoline under similar conditions (Darapaneni Chandra Mohan et al., 2013).

  • Synthesis of Antisecretory Agents : Another study synthesized 2-methylimidazo[1,2-a]pyridine derivatives with anticholinergic antisecretory activity, which could have potential therapeutic applications (J. Kosáry et al., 1989).

  • Stepwise Synthesis of Dihydroimidazo[1,2-a]pyridine Derivatives : A stepwise approach was described for synthesizing derivatives of dihydroimidazo[1,2-a]pyridine, highlighting the versatility of this compound in chemical syntheses (David E. Podhorez, 1991).

Biological Applications

  • Synthesis of Novel Anti-Inflammatory and Analgesic Agents : A series of compounds related to 7-Methylimidazo[1,2-a]pyridine-8-carbonitrile showed promising anti-inflammatory and analgesic activities, suggesting potential medical applications (M. Ismail et al., 2007).

  • Cytotoxic Evaluation Against Cancer Cell Lines : Novel compounds synthesized from 7-substituted-5-(1H-indol-3-yl)tetrazolo[1,5-a]pyrimidine-6-carbonitrile showed potent anticancer activities against various human cancer cell lines, indicating the compound's relevance in cancer research (M. A. Radwan et al., 2020).

  • Synthesis of Anticonvulsants : Some derivatives of 2-methylimidazo[1,2-a]pyridine were synthesized and evaluated for their anticonvulsant activity, demonstrating the compound's potential in developing new treatments for epilepsy (N. Cesur et al., 1994).

Conformational Studies for Drug Development

  • Conformational Characteristics and Antiulcer Activity : A study explored the relationship between the conformation of substituted imidazo[1,2-a]pyridines and their antiulcer activity. This research is significant for understanding how molecular structure affects drug efficacy (J. Kaminski et al., 1989).

  • Synthesis of Fluorescent Probes for DNA Detection : Novel benzimidazo[1,2-a]quinolines, a derivative of the core structure, were synthesized and proposed as potential fluorescent probes for DNA detection, indicating its application in biochemical research and diagnostics (N. Perin et al., 2011).

Mechanism of Action

Target of Action

Imidazo[1,2-a]pyridine derivatives have been reported to be utilized as the core backbone for the development of covalent inhibitors , suggesting that this compound may also interact with specific proteins or enzymes in a covalent manner.

Mode of Action

It is known that imidazo[1,2-a]pyridine derivatives can act as covalent inhibitors . Covalent inhibitors typically work by forming a covalent bond with their target, which can lead to the modification or inactivation of the target’s function.

Biochemical Pathways

Given that imidazo[1,2-a]pyridine derivatives can act as covalent inhibitors , it is plausible that this compound could affect pathways involving its target proteins or enzymes.

Result of Action

The potential of imidazo[1,2-a]pyridine derivatives as covalent inhibitors suggests that they could induce significant changes in the function of their target proteins or enzymes .

Future Directions

Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The recent advances in the synthesis of imidazo[1,2-a]pyridines provide new initiatives to the chemists towards the synthesis of imidazo[1,2-a]pyridines . The future directions might include further exploration of their potential pharmaceutical applications and development of more efficient and environmentally friendly synthetic methods .

Biochemical Analysis

Biochemical Properties

7-Methylimidazo[1,2-a]pyridine-8-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, potentially inhibiting or modifying its activity .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cancer cell lines, this compound can induce apoptosis by modulating the expression of pro-apoptotic and anti-apoptotic genes. Additionally, it affects cellular metabolism by altering the activity of key metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with cytochrome P450 enzymes can result in the inhibition of these enzymes, affecting the metabolism of various substrates. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under ambient conditions, but its activity can diminish over extended periods due to gradual degradation. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-cancer activity, without significant toxicity. At higher doses, toxic or adverse effects can be observed, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of dosage optimization in preclinical studies .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolic transformations can affect the compound’s activity and toxicity. Additionally, this compound can influence metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, it can be transported into cells via organic cation transporters and subsequently bind to intracellular proteins, influencing its distribution and activity .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, the compound may localize to the mitochondria, where it can affect mitochondrial function and induce apoptosis. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action .

Properties

IUPAC Name

7-methylimidazo[1,2-a]pyridine-8-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3/c1-7-2-4-12-5-3-11-9(12)8(7)6-10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIDYYUVRNVVYJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NC=CN2C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution of compound 2-amino-4-methylnicotinonitrile (1 equiv.) in water was added chloroacetaldehyde (55% aq. solution) (1.2 equiv.) and the reaction was heated at 80° C. for 16 h. On completion, it was quenched by 1N NaOH till pH 8. Solid precipitated was filtered and vacuum dried to afford the title compound (75% yield).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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